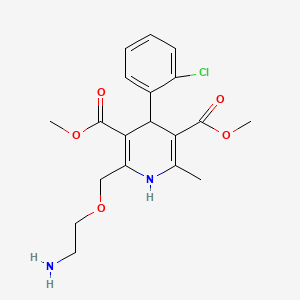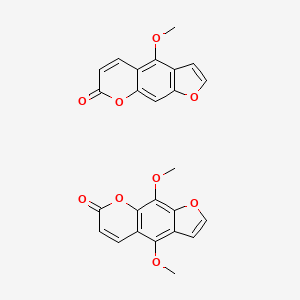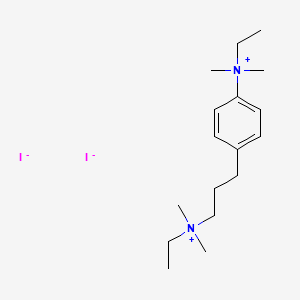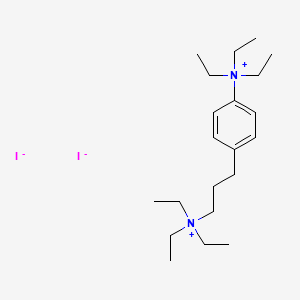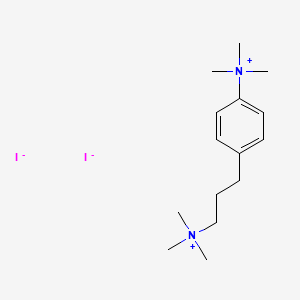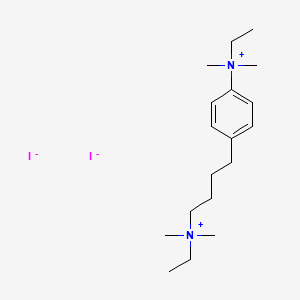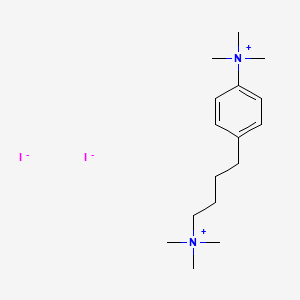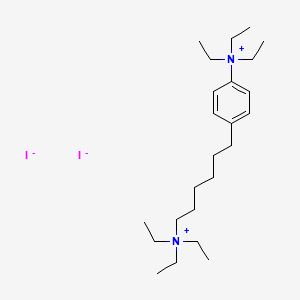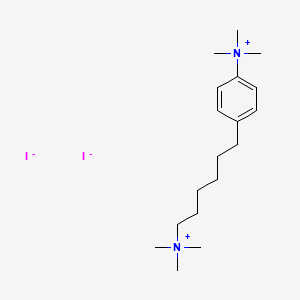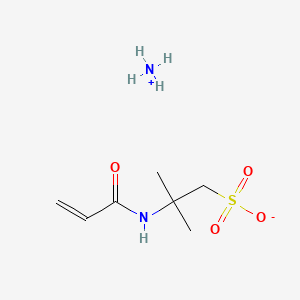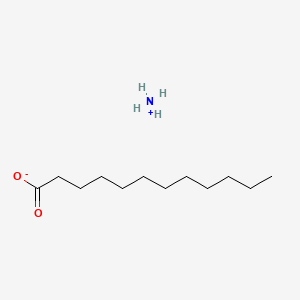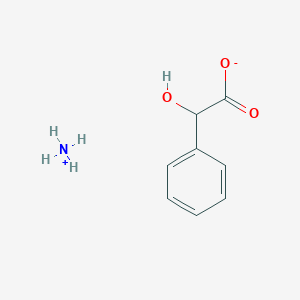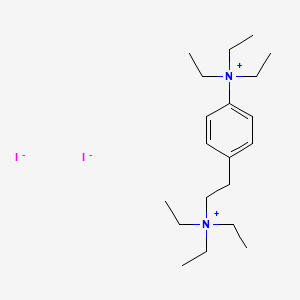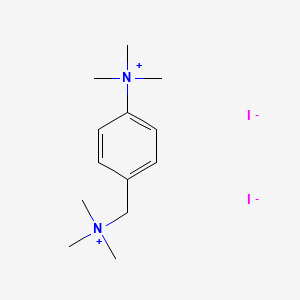
Acetoxytributylplumbane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetoxytributylplumbane is an organometallic chemical.
Applications De Recherche Scientifique
Poly(beta-hydroxybutyrate) Production and Consumption : Research on Paracoccus pantotrophus, a microorganism that accumulates storage polymers like poly(beta-hydroxybutyrate) under certain conditions, might offer insights into applications for similar chemical compounds. This study focuses on the organism's response to dynamic substrate supply, which includes acetic acid, a compound related to acetoxy groups in acetoxytributylplumbane (van Aalst-van Leeuwen et al., 1997).
Anticonvulsant Effects of Acetoacetate Analogues : A study on the effects of acetoacetate, a ketone body, on voltage-dependent Ca2+ channels in hippocampal pyramidal cells, and its potential for seizure suppression, could be relevant. This suggests possible neurological applications for compounds with acetate or acetoxy groups (Kadowaki et al., 2017).
Antioxidant Activity of Ethyl Acetate Extracts : The study of ethyl acetate extracts from Zanthoxylum alatum for cytotoxic and antioxidant potential could inform applications for acetoxy-containing compounds in pharmacology or biochemistry (Mukhija et al., 2015).
Propriétés
Numéro CAS |
2587-82-8 |
|---|---|
Nom du produit |
Acetoxytributylplumbane |
Formule moléculaire |
C14H30O2Pb |
Poids moléculaire |
438 g/mol |
Nom IUPAC |
tributylplumbyl acetate |
InChI |
InChI=1S/3C4H9.C2H4O2.Pb/c3*1-3-4-2;1-2(3)4;/h3*1,3-4H2,2H3;1H3,(H,3,4);/q;;;;+1/p-1 |
Clé InChI |
LMDKALUFKHCRFQ-UHFFFAOYSA-M |
SMILES |
CCCC[Pb](CCCC)(CCCC)OC(=O)C |
SMILES canonique |
CCCC[Pb](CCCC)(CCCC)OC(=O)C |
Apparence |
Solid powder |
Autres numéros CAS |
2587-82-8 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Acetoxytributylplumbane; NSC 102521; NSC-102521; NSC102521; Plumbane, acetoxytributyl-; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



